Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate
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Overview
Description
Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 1-methyl-1H-1,2,3-triazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole carboxylic acids, while reduction can produce triazole alcohols .
Scientific Research Applications
Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound has potential as a bioactive molecule due to the triazole ring’s ability to interact with various biological targets.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate involves its interaction with biological targets through the triazole ring. Triazoles can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate is unique due to its specific functional groups and potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-15-7(13)4-9-8(14)6-5-12(2)11-10-6/h5H,3-4H2,1-2H3,(H,9,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXQLRLSQOBHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN(N=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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